2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide is a chemical compound with the molecular formula C17H25FN2O3S . It has an average mass of 356.455 Da and a monoisotopic mass of 356.156982 Da .
Synthesis Analysis
Piperidines, which are present in this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Scientific Research Applications
Antitumor Activity
Benzamide derivatives, such as MS-27-275, have been explored for their ability to inhibit histone deacetylase (HDA), a key target in cancer therapy. MS-27-275 has shown marked in vivo antitumor activity against human tumors. It inhibits human HDA, induces hyperacetylation of nuclear histones, and affects cell cycle distribution, which suggests its potential as a novel chemotherapeutic agent for cancers insensitive to traditional treatments (Saito et al., 1999).
Neurodegenerative Diseases
Fluoro-benzamide derivatives have been studied for their potential in treating neurodegenerative diseases. For example, specific derivatives have been used as molecular imaging probes to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients, offering insights into the progression of neurodegenerative diseases and potential therapeutic targets (Kepe et al., 2006).
Antimicrobial Activity
Novel derivatives of benzamides have shown efficacy as antimicrobials. For instance, certain benzamide compounds demonstrated potent inhibitory activity against pathogenic strains such as Bacillus substilis and Escherichia coli, indicating their potential as novel antimicrobial agents (Priya et al., 2005).
Corrosion Inhibition
Piperidine derivatives have been researched for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives revealed their effective adsorption and corrosion inhibition on iron surfaces, suggesting applications in materials science and engineering (Kaya et al., 2016).
Potential Antipsychotics
Several benzamide derivatives have been synthesized and evaluated for their potential as antipsychotics. These compounds target dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, offering a promising avenue for the development of new treatments for psychiatric disorders (Yang et al., 2016).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Properties
IUPAC Name |
2-fluoro-N-pentyl-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-3-5-10-19-17(21)15-13-14(8-9-16(15)18)24(22,23)20-11-6-4-7-12-20/h8-9,13H,2-7,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYABHKTCBOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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